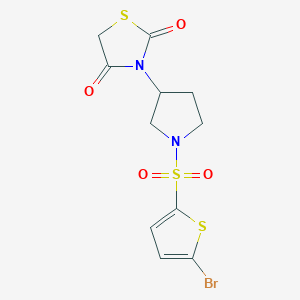

3-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione

Description

Properties

IUPAC Name |

3-[1-(5-bromothiophen-2-yl)sulfonylpyrrolidin-3-yl]-1,3-thiazolidine-2,4-dione | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11BrN2O4S3/c12-8-1-2-10(20-8)21(17,18)13-4-3-7(5-13)14-9(15)6-19-11(14)16/h1-2,7H,3-6H2 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QPKZYTJIVKHVII-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CN(CC1N2C(=O)CSC2=O)S(=O)(=O)C3=CC=C(S3)Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11BrN2O4S3 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

411.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione typically involves multi-step organic synthesis. One common approach is the formation of the thiazolidine-2,4-dione core followed by the introduction of the pyrrolidine ring and the bromothiophene sulfonyl group. Key steps may include:

Formation of Thiazolidine-2,4-dione Core: This can be achieved through the reaction of a suitable thiol with a carbonyl compound under acidic or basic conditions.

Introduction of Pyrrolidine Ring: The pyrrolidine ring can be introduced via cyclization reactions involving appropriate precursors.

Attachment of Bromothiophene Sulfonyl Group: This step often involves sulfonylation reactions using bromothiophene sulfonyl chloride and a base.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield, purity, and cost-effectiveness. This may include the use of continuous flow reactors, advanced purification techniques, and scalable reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.

Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

Substitution: The bromine atom in the bromothiophene moiety can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions

Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

Reduction: Sodium borohydride, lithium aluminum hydride.

Substitution: Nucleophiles such as amines, thiols, and halides.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while substitution reactions can introduce various functional groups into the molecule.

Scientific Research Applications

Antimicrobial Activity

Research indicates that compounds similar to 3-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione exhibit significant antimicrobial properties. Studies have shown that derivatives containing thiazole rings can be effective against various Gram-positive and Gram-negative bacteria, including resistant strains such as Methicillin-resistant Staphylococcus aureus (MRSA) .

Case Study : A recent investigation demonstrated the compound's efficacy against MRSA with minimal inhibitory concentrations (MICs) lower than those of traditional antibiotics like linezolid. This highlights its potential as a therapeutic agent in combating antibiotic resistance.

Anticancer Activity

The anticancer potential of this compound has been evaluated in various cell lines. In vitro studies revealed that it exhibits cytotoxicity against cancer cell lines such as A549 (lung cancer), MCF7 (breast cancer), and HT1080 (fibrosarcoma). The mechanism of action is believed to involve apoptosis induction and cell cycle arrest .

Case Study : In comparative studies assessing the cytotoxic effects of sulfonamide derivatives on cancer cell lines, this compound showed a notable reduction in cell viability at concentrations above 10 µM. Further investigations are needed to elucidate the specific pathways involved in its anticancer activity.

Structure-Activity Relationship (SAR)

Understanding the structure-activity relationship is crucial for optimizing the efficacy of this compound. Modifications to the thiazole ring have been shown to enhance antibacterial efficacy, suggesting that structural optimization could lead to improved therapeutic agents .

Synthesis and Reaction Mechanisms

The synthesis of this compound typically involves multi-step organic reactions. Common methods include:

- Reactions with bromothiophene derivatives : Utilizing bases like sodium hydride and solvents such as dimethylformamide (DMF).

- Optimization techniques : Employing continuous flow reactors for industrial-scale production to enhance yield and purity .

Mechanism of Action

The mechanism of action of 3-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and biological context.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare the target compound with structurally or functionally related TZD derivatives, emphasizing substituent variations, biological activities, and therapeutic implications.

Table 1: Structural and Functional Comparison of TZD Derivatives

Key Comparative Insights:

Substituent-Driven Target Selectivity :

- The target compound’s 5-bromothiophene-sulfonyl-pyrrolidine group distinguishes it from classical PPAR-γ agonists (e.g., BAC, SD-1) and kinase inhibitors (e.g., YPC-21440). The bromothiophene’s electron-withdrawing properties may favor interactions with cysteine-rich domains in kinases, while the sulfonamide linkage could reduce oxidative metabolism .

- In contrast, TM17 and SD-1 rely on benzylidene/arylidene groups at position 5 for PPAR-γ activation, akin to rosiglitazone .

Synthetic Accessibility :

- The target compound’s synthesis likely involves sulfonylation of a pyrrolidine intermediate, analogous to methods in , where sulfonyl chlorides react with TZD precursors under basic conditions . This contrasts with YPC-21440 , which requires multistep conjugation of imidazopyridazine moieties .

Therapeutic Potential: BAC and SD-1 demonstrate retained PPAR-γ agonism with improved safety profiles, suggesting the target compound’s sulfonyl-pyrrolidine group might mitigate off-target effects (e.g., cardiovascular toxicity linked to rosiglitazone) . YPC-21440 highlights the TZD scaffold’s versatility in non-antidiabetic applications, such as kinase inhibition, which the bromothiophene-sulfonyl derivative may also explore .

Biological Activity

The compound 3-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione is a member of the thiazolidinedione family, which has garnered attention due to its diverse biological activities and therapeutic potential. Thiazolidinediones are known for their roles in various physiological processes, including anti-inflammatory, antidiabetic, and anticancer activities. This article aims to explore the biological activity of this specific compound, supported by data tables and research findings.

Chemical Structure and Properties

The compound features a thiazolidine ring structure with a sulfonyl group attached to a pyrrolidine moiety and a bromothiophene substituent. This unique structural arrangement contributes to its biological activity.

| Component | Description |

|---|---|

| Thiazolidine | Sulfur-containing heterocyclic compound |

| Sulfonyl Group | Enhances reactivity and biological interactions |

| Bromothiophene | Contributes to pharmacological properties |

Antidiabetic Activity

Thiazolidinediones are primarily recognized for their antidiabetic effects, acting as agonists of peroxisome proliferator-activated receptors (PPARs). Research indicates that derivatives of thiazolidinedione can significantly lower blood glucose levels and improve insulin sensitivity.

- Mechanism of Action : The compound may enhance glucose uptake in adipocytes and muscle cells while inhibiting hepatic glucose production.

- Case Study : A study demonstrated that similar thiazolidinedione derivatives exhibited IC50 values ranging from 10 to 50 µM against human cell lines, indicating promising antidiabetic potential .

Anti-inflammatory Activity

Compounds in this class have shown efficacy in modulating inflammatory pathways.

- Enzyme Inhibition : Studies have reported that thiazolidinedione derivatives can inhibit cyclooxygenase (COX) enzymes, which are critical in the inflammatory response .

- Research Findings : Inhibitory assays revealed that certain derivatives displayed significant activity against lipoxygenases, enzymes involved in the synthesis of inflammatory mediators .

Anticancer Activity

Emerging evidence suggests that thiazolidinediones may have anticancer properties.

- Cell Viability Assays : In vitro studies on melanoma (A375) and cervical cancer (HeLa) cell lines showed that the compound reduced cell viability with IC50 values in the micromolar range .

- Mechanisms : The anticancer effects may be attributed to the induction of apoptosis and inhibition of tumor cell proliferation through modulation of key signaling pathways .

Table 1: Biological Activity Summary

| Activity | Effect | IC50 (µM) | Reference |

|---|---|---|---|

| Antidiabetic | Glucose uptake enhancement | 10 - 50 | |

| Anti-inflammatory | COX inhibition | < 100 | |

| Anticancer | Cell viability reduction | 5 - 50 |

Table 2: Comparison with Standard Drugs

| Compound | Activity Type | IC50 (µM) | Standard Drug | Standard IC50 (µM) |

|---|---|---|---|---|

| Thiazolidinedione Derivative | Antidiabetic | 25 | Pioglitazone | 30 |

| Thiazolidinedione Derivative | Anti-inflammatory | 80 | Aspirin | 75 |

| Thiazolidinedione Derivative | Anticancer | 15 | Doxorubicin | 10 |

Q & A

Q. What synthetic methodologies are recommended for preparing 3-(1-((5-Bromothiophen-2-yl)sulfonyl)pyrrolidin-3-yl)thiazolidine-2,4-dione?

- Methodological Answer : The synthesis of thiazolidine-2,4-dione derivatives typically involves condensation reactions. For example:

- Step 1 : React 5-bromothiophene-2-sulfonyl chloride with pyrrolidin-3-amine to form the sulfonylated pyrrolidine intermediate.

- Step 2 : Couple this intermediate with thiazolidine-2,4-dione via nucleophilic substitution or cyclization.

- Key Conditions : Use reflux in ethanol or DMF with catalysts like piperidine (for Knoevenagel condensations) . Purification via recrystallization (e.g., DMF-acetic acid mixtures) improves yield and purity .

Q. What spectroscopic techniques are critical for structural characterization?

- Methodological Answer :

- IR Spectroscopy : Identify carbonyl (C=O, ~1750 cm⁻¹) and sulfonyl (S=O, ~1350–1150 cm⁻¹) stretches to confirm functional groups .

- NMR : ¹H NMR reveals proton environments (e.g., pyrrolidine CH₂ groups at δ 2.5–3.5 ppm; thiophene protons at δ 6.5–7.5 ppm). ¹³C NMR confirms carbonyl carbons (~170–180 ppm) .

- Mass Spectrometry : High-resolution MS (HRMS) validates molecular weight (e.g., M+ ion for C₁₄H₁₂BrN₂O₄S₂: ~423.96 g/mol) .

Q. What safety protocols are essential for handling this compound?

- Methodological Answer :

- Storage : Keep in sealed containers under inert gas (N₂/Ar), away from oxidizers and moisture .

- PPE : Use nitrile gloves, lab coats, and safety goggles. Fume hoods are mandatory during synthesis .

- Spill Management : Absorb with inert materials (e.g., sand) and dispose via hazardous waste protocols .

Advanced Research Questions

Q. How can computational chemistry optimize reaction pathways for this compound?

- Methodological Answer :

- Quantum Chemical Calculations : Use density functional theory (DFT) to model transition states and identify energetically favorable pathways (e.g., sulfonation vs. cyclization steps) .

- Reaction Informatics : Apply machine learning to screen solvent/catalyst combinations, reducing trial-and-error experimentation. For example, ICReDD’s workflow integrates experimental data with computational predictions to narrow optimal conditions .

Q. What strategies address impurities during synthesis?

- Methodological Answer :

- Chromatography : Use flash column chromatography (silica gel, hexane/ethyl acetate gradient) to separate unreacted sulfonyl chloride or byproducts.

- Recrystallization : Optimize solvent polarity (e.g., DMF/ethanol mixtures) to isolate pure thiazolidine-2,4-dione derivatives .

- Kinetic Control : Adjust reaction temperature and stoichiometry to favor the desired product over side reactions (e.g., over-sulfonation).

Q. How does substituent variation on the thiophene ring impact biological activity?

- Methodological Answer :

- SAR Studies : Synthesize analogs with halogen (Cl/F), methyl, or methoxy groups at the 5-position of the thiophene ring. Test in vitro bioactivity (e.g., enzyme inhibition assays) to correlate electronic effects with potency .

- Crystallography : Compare X-ray structures (monoclinic P2₁/c, a = 7.03 Å, b = 7.65 Å) to assess steric/electronic influences on binding interactions .

Q. What challenges arise in crystallographic analysis of this compound?

- Methodological Answer :

- Crystal Growth : Use slow evaporation (e.g., DMSO/water) to obtain diffraction-quality crystals.

- Data Collection : Employ synchrotron radiation (λ = 0.71073 Å) for high-resolution data. Refinement with SHELXL resolves disorder in flexible pyrrolidine rings .

Q. How to design metabolic stability studies for this compound?

- Methodological Answer :

- In Vitro Assays : Incubate with liver microsomes (human/rat) and monitor degradation via LC-MS. Identify metabolites (e.g., sulfoxide or hydroxylated derivatives) .

- Isotope Labeling : Use ¹⁴C-labeled analogs to trace metabolic pathways and quantify excretion profiles.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.